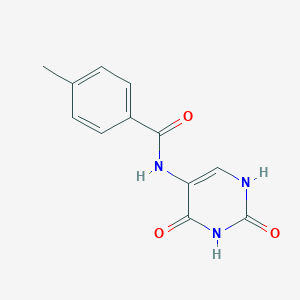
6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, also known as DIMBOA, is a natural compound found in various plants, including maize, wheat, and rye. It belongs to the family of benzoxazinoids, which are secondary metabolites synthesized by plants as a defense mechanism against herbivores and pathogens. In recent years, DIMBOA has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In insects, 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been shown to inhibit the activity of digestive enzymes and disrupt the synthesis of chitin, a structural component of insect exoskeletons. In cancer cells, 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been found to induce apoptosis, or programmed cell death, by activating various signaling pathways.
Biochemical and Physiological Effects:
6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been found to have various biochemical and physiological effects in different organisms. In plants, 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been shown to induce the expression of genes involved in defense mechanisms and inhibit the growth of various pathogens. In insects, 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been found to reduce the growth and survival of herbivores and disrupt the development of larvae. In mammals, 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been found to have anticancer, anti-inflammatory, and antioxidant effects, making it a potential candidate for the treatment of various diseases.
实验室实验的优点和局限性
The advantages of using 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one in lab experiments include its natural origin, low toxicity, and diverse applications in various fields. However, the limitations of using 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one in lab experiments include its low solubility in water, which can affect its bioavailability and efficacy, and its instability under certain conditions, which can affect its storage and handling.
未来方向
There are many potential future directions for the study of 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, including:
1. Developing new methods for the synthesis and extraction of 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one for various applications.
2. Studying the mechanisms of action of 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one in different organisms to better understand its biological effects.
3. Designing new drugs and therapies based on the anticancer and anti-inflammatory properties of 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one.
4. Developing new insecticides and antifungal agents based on the insecticidal and antifungal properties of 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one.
5. Studying the potential applications of 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one in materials science, such as the synthesis of new polymers and composites.
6. Investigating the potential ecological effects of using 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one as a natural pesticide in agriculture.
In conclusion, 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one is a natural compound with diverse applications in various fields, including agriculture, medicine, and materials science. Its potential uses and benefits make it an important subject of scientific research, and further studies are needed to fully understand its mechanisms of action and potential applications.
合成方法
The synthesis of 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one can be achieved through several methods, including chemical synthesis and extraction from plant sources. Chemical synthesis involves the reaction of 2-aminophenol with 4-methoxybenzoyl chloride in the presence of a base, followed by cyclization to form the benzoxazinone ring. Extraction from plant sources involves the isolation of 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one from plant tissues using organic solvents and chromatography techniques.
科学研究应用
6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been studied extensively for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been shown to have insecticidal and antifungal properties, making it a promising alternative to synthetic pesticides. In medicine, 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been found to have anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the development of new drugs. In materials science, 6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been used as a precursor for the synthesis of various polymers and composites.
属性
产品名称 |
6-hydroxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one |
|---|---|
分子式 |
C15H11NO4 |
分子量 |
269.25 g/mol |
IUPAC 名称 |
6-hydroxy-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H11NO4/c1-19-11-5-2-9(3-6-11)14-16-13-7-4-10(17)8-12(13)15(18)20-14/h2-8,17H,1H3 |
InChI 键 |
PSJQKPHNYGJAPG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)O)C(=O)O2 |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)O)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)
![2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303058.png)
![2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B303060.png)


![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)

![Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B303069.png)

![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303076.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)
